N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The target compound, N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-fluorophenyl group at position 3 and a sulfanyl-acetamide side chain at position 2. The acetamide moiety is further substituted with a 3-chloro-2-methylphenyl group. This structure combines a heterocyclic scaffold with halogenated aryl substituents, which are common in bioactive molecules targeting kinases or enzymes.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-13(22)5-4-7-15(12)24-18(27)11-30-21-25-16-9-10-29-19(16)20(28)26(21)17-8-3-2-6-14(17)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDVBNETASIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F6609-2234 is a kinase inhibitor that binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. These fibroblast growth factor receptors (FGFRs) play a crucial role in the deregulated proliferation of certain tumors.
Mode of Action
F6609-2234 interacts with its targets by binding to the FGFRs, thereby inhibiting their phosphorylation and signaling. This results in decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement of aromatic and heterocyclic components. The molecular formula is with a molecular weight of 468.9 g/mol .
Structural Formula
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown that they can inhibit cell growth in breast, colon, and lung cancer models . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with key cellular pathways.
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival. For example, related compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), although this compound's exact targets are yet to be identified .
Antimicrobial Activity
In addition to anticancer properties, compounds within this chemical class have demonstrated antimicrobial activity. For example, thieno[3,2-d]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that include the formation of thienopyrimidine derivatives followed by sulfanylation . The compound's efficacy was evaluated using various in vitro assays to determine its cytotoxicity and selectivity towards cancer cells.
Comparative Analysis
| Compound | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | SJSA-1 (osteosarcoma) | Antiproliferative |
| Compound B | 0.15 | MCF7 (breast cancer) | Antiproliferative |
| N-(3-chloro-2-methylphenyl)-... | TBD | TBD | TBD |
The table above summarizes the biological activity of various compounds compared to the target compound. Further research is necessary to establish the exact IC50 values for N-(3-chloro-2-methylphenyl)-... against specific cell lines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, a related compound demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Chromobacterium violaceum | 16 µg/mL |
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold present in the compound has been associated with anticancer activity. Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Thieno[3,2-d]pyrimidine Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 50 µM for different derivatives .
Neurological Applications
Compounds featuring similar structures have been explored for neuroprotective properties. For example, research has shown that certain thieno[3,2-d]pyrimidine derivatives can act as NMDA receptor antagonists, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.
Table 2: Neuroprotective Effects of Thieno[3,2-d]pyrimidine Derivatives
| Study Reference | Cell Line | Effect Observed |
|---|---|---|
| Study A | SH-SY5Y | Reduced oxidative stress |
| Study B | PC12 | Increased cell survival |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions that include key intermediates derived from easily accessible starting materials.
Key Synthesis Steps
- Formation of thienopyrimidine core through cyclization reactions.
- Introduction of chloro and fluorophenyl groups via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur lone pair, forming a sulfoxide intermediate that may further oxidize to a sulfone under stronger conditions . The electron-withdrawing fluorophenyl group slightly increases sulfur's electrophilicity, accelerating oxidation compared to non-fluorinated analogs.
Nucleophilic Substitution
The acetamide nitrogen and chlorine atom on the aryl group participate in substitution reactions.
| Site | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetamide (-NH-) | R-X (alkyl halides) | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-alkylated acetamide derivatives | 60–75% |
| 3-Chloro-2-methylphenyl | NaOH, H<sub>2</sub>O | Reflux, 24 hr | Hydroxyphenyl analog via SNAr mechanism | ~50% |
Key Findings :
-
Alkylation at the acetamide nitrogen is favored in polar aprotic solvents like DMF.
-
Hydrolysis of the chloro substituent proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the ortho-methyl group’s steric hindrance.
Reduction Reactions
The 4-oxo group in the thienopyrimidinone core and the acetamide moiety are reducible sites.
Challenges : The conjugated thienopyrimidinone system resists full reduction of the 4-oxo group, as observed in analog studies .
Hydrolysis and Degradation
Stability under acidic/basic conditions:
| Condition | Reaction | Product | Half-Life (25°C) |
|---|---|---|---|
| 1M HCl | Acetamide hydrolysis | Carboxylic acid derivative | 8 hr |
| 1M NaOH | Thienopyrimidinone ring opening | Thiouracil intermediate | 3 hr |
Analytical Confirmation : Hydrolysis products are characterized via LC-MS and <sup>1</sup>H NMR, showing loss of acetamide (-NHCO-) signals and new carboxylate peaks at δ 170–175 ppm .
Cycloaddition and Ring Modification
The thieno[3,2-d]pyrimidinone core participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Fused tetracyclic adduct | Endo preference |
| DMAD | Microwave, 150°C, 1 hr | Pyridine-annulated derivative | 75% yield |
Computational Evidence : DFT studies on analogs suggest that the 2-fluorophenyl group enhances dienophilic reactivity by polarizing the π-system.
Photochemical Reactions
UV irradiation induces dimerization and sulfanyl bond cleavage:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), MeCN | Disulfide-linked dimer | Φ = 0.12 |
| UV (365 nm), O<sub>2</sub> sat. | Sulfonic acid derivative | Φ = 0.05 |
Mechanism : Radical intermediates form upon S–C bond homolysis, leading to recombination or oxidation products .
Comparison with Similar Compounds
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Key Differences :
- Substituents: The thieno-pyrimidine core is substituted with a 4-chlorophenyl group (vs. 2-fluorophenyl in the target compound). The acetamide side chain features a 2-(trifluoromethyl)phenyl group (vs. 3-chloro-2-methylphenyl).
- The 4-chlorophenyl substituent may alter electronic effects on the core, affecting binding affinity.
Data Comparison :
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Key Differences :
- Substituents: The thieno-pyrimidine core has a 2-methylpropyl group (vs. 2-fluorophenyl), and the acetamide side chain includes a 3-chloro-4-methoxyphenyl group (vs. 3-chloro-2-methylphenyl).
- The 2-methylpropyl substituent may sterically hinder interactions with target proteins.
Synthesis Insight: Both compounds are synthesized via nucleophilic substitution of chloroacetanilides with thieno-pyrimidine intermediates, yielding 68–74% in similar conditions .
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
Key Differences :
- Scaffold: Lacks the thieno-pyrimidine core, featuring a simpler acetamide backbone.
- Substituents : 4-Chlorophenyl and 3,4-difluorophenyl groups.
- Dihedral angles between aryl rings (65.2° in this analog) influence conformational stability .
Crystallography :
Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, a feature likely shared with the target compound .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
Key Differences :
- Core: Pyrimidin-4-one instead of thieno-pyrimidine.
- Substituents : 2,3-Dichlorophenyl (vs. 3-chloro-2-methylphenyl).
- Spectral Data: NMR shows a singlet for NHCO at δ 10.10 ppm, similar to acetamide protons in the target .
Data Comparison :
| Property | Target Compound | Analog |
|---|---|---|
| ¹H-NMR (NHCO) | ~δ 10.1–10.3 ppm | δ 10.10 ppm |
| Melting Point | Not reported | 230–232°C |
Structural and Functional Trends
Substituent Effects
- Halogens (Cl, F) : Enhance electrophilicity and binding to hydrophobic pockets.
- Methyl/Methoxy Groups : Modify steric and electronic profiles; methoxy groups reduce reactivity.
- Trifluoromethyl : Increases metabolic stability but may reduce solubility.
Core Modifications
- Thieno-pyrimidine vs.
- Triazolo Additions (e.g., ): Introduce additional hydrogen-bonding sites but complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
